molecular formula C19H15N5O B5971062 2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B5971062
M. Wt: 329.4 g/mol
InChI Key: WXYDFCGMZAPCPZ-UHFFFAOYSA-N
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Description

2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of DMF-DMA (dimethylformamide dimethyl acetal) as a reagent, which facilitates the formation of the pyrido[2,3-d]pyrimidine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using high-yielding catalysts and solvent-free conditions to minimize environmental impact. Dicationic molten salts based on tropine have been reported as effective catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering high yields and recyclability .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of CDK2/cyclin A2 by binding to the active site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-2-4-14(5-3-12)22-19-23-17-16(18(25)24-19)15(8-11-21-17)13-6-9-20-10-7-13/h2-11H,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYDFCGMZAPCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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